1-(3-(2,2-Difluoroethoxy)benzyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[3-(2,2-difluoroethoxy)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c14-13(15)10-18-12-3-1-2-11(8-12)9-17-6-4-16-5-7-17/h1-3,8,13,16H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJUIVKBAIMGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel compound 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. As this molecule is not widely documented in publicly available databases, this document outlines plausible synthetic routes, methodologies for its analytical characterization, and discusses its potential applications in drug discovery based on the established pharmacology of related benzylpiperazine analogues.
Compound Identification and Properties
While a specific CAS number for 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine is not readily found in major chemical databases, its identity can be established through its structural and molecular formula.
| Identifier | Value |
| IUPAC Name | 1-((3-(2,2-Difluoroethoxy)phenyl)methyl)piperazine |
| Molecular Formula | C₁₃H₁₈F₂N₂O |
| Molecular Weight | 256.29 g/mol |
| Chemical Structure | (See Figure 1) |
// Define nodes for the structure N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1.5,1!"]; C1 [label="C", pos="-0.75,0.75!"]; C2 [label="C", pos="-0.75,1.75!"]; C3 [label="C", pos="0.75,2.5!"]; C4 [label="C", pos="2.25,1.75!"]; C5 [label="C", pos="2.25,0.25!"]; C6 [label="C", pos="0.75,-0.75!"]; C7 [label="C", pos="-1.5,0!"]; C8 [label="C", pos="-2.5,0!"]; C9 [label="C", pos="-3.25,0.75!"]; C10 [label="C", pos="-4.25,0.75!"]; C11 [label="C", pos="-4.5,-0.25!"]; C12 [label="C", pos="-3.75,-1!"]; C13 [label="C", pos="-2.75,-1!"]; O1 [label="O", pos="-5.25,1.5!"]; C14 [label="C", pos="-6.25,1.5!"]; C15 [label="C", pos="-7.25,1.5!"]; F1 [label="F", pos="-8,2.25!"]; F2 [label="F", pos="-8,0.75!"]; H1 [label="H", pos="1.5,1.5!"];
// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N2; N2 -- C4; C4 -- C5; C5 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; C10 -- O1; O1 -- C14; C14 -- C15; C15 -- F1; C15 -- F2; N2 -- H1;
// Benzene ring double bonds edge [style=double]; C9 -- C10; C11 -- C12; C13 -- C8; }
Figure 1: Chemical Structure of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine
Proposed Synthetic Pathways
The synthesis of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine can be approached through two primary and reliable methods: reductive amination and direct N-alkylation . Both pathways require the initial synthesis of a key intermediate, 3-(2,2-difluoroethoxy)benzaldehyde or a derivative thereof.
Synthesis of Key Intermediate: 3-(2,2-Difluoroethoxy)benzaldehyde
The precursor is synthesized via a Williamson ether synthesis, a robust and well-established method for forming ethers.
reactant1 [label="3-Hydroxybenzaldehyde"]; reactant2 [label="2-Bromo-1,1-difluoroethane"]; reagents [label="K₂CO₃, NaI (cat.)\nDMF, 80 °C", shape=plaintext, fontcolor="#34A853"]; product [label="3-(2,2-Difluoroethoxy)benzaldehyde", fillcolor="#E8F0FE"];
reactant1 -> product [label="Williamson Ether Synthesis"]; reactant2 -> product; reagents -> product [style=invis]; }
Figure 2: Synthesis of 3-(2,2-Difluoroethoxy)benzaldehyde
Protocol: Williamson Ether Synthesis
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-1,1-difluoroethane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-(2,2-difluoroethoxy)benzaldehyde.
-
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction. Sodium iodide serves as a catalyst through the Finkelstein reaction, transiently converting the bromoethane to the more reactive iodoethane.
Pathway A: Reductive Amination
This is often the preferred method due to its high selectivity for mono-alkylation and the use of readily available and stable precursors.[1][2]
start [label="3-(2,2-Difluoroethoxy)benzaldehyde\n+ Piperazine"]; step1 [label="Imine/Iminium Formation\n(Acid Catalyst, e.g., AcOH)"]; step2 [label="Reduction\n(NaBH(OAc)₃)"]; product [label="1-(3-(2,2-Difluoroethoxy)benzyl)piperazine", fillcolor="#E8F0FE"];
start -> step1; step1 -> step2; step2 -> product; }
Figure 3: Reductive Amination Workflow
Protocol: Reductive Amination
-
Dissolve 3-(2,2-difluoroethoxy)benzaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid (AcOH) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final compound.
-
Causality: The reaction proceeds via the formation of an iminium ion intermediate between the aldehyde and one of the secondary amines of piperazine.[3] Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde, thereby minimizing side reactions.[2]
Pathway B: Direct N-Alkylation
This classical approach involves the direct reaction of piperazine with a benzyl halide. Controlling the stoichiometry is crucial to minimize the formation of the di-substituted by-product.[4][5]
start [label="1-(Bromomethyl)-3-(2,2-difluoroethoxy)benzene\n+ Piperazine (Excess)"]; step1 [label="Nucleophilic Substitution\n(Base, e.g., K₂CO₃, in Acetonitrile)"]; product [label="1-(3-(2,2-Difluoroethoxy)benzyl)piperazine", fillcolor="#E8F0FE"];
start -> step1; step1 -> product; }
Figure 4: Direct N-Alkylation Workflow
Protocol: Direct N-Alkylation
-
Precursor Synthesis: The required 1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene can be synthesized from the corresponding benzaldehyde via reduction to the benzyl alcohol followed by bromination (e.g., with PBr₃ or HBr).
-
Dissolve a large excess of piperazine (5-10 eq) in a solvent such as acetonitrile or ethanol.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq relative to the benzyl bromide) to act as a scavenger for the HBr formed.
-
Slowly add a solution of 1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene (1.0 eq) in the same solvent to the piperazine mixture at room temperature.
-
Heat the reaction to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess piperazine and its salts.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Causality: Piperazine acts as a nucleophile, displacing the bromide from the benzylic carbon in an Sₙ2 reaction.[5][6] Using a large excess of piperazine is a key strategy to statistically favor mono-alkylation over di-alkylation. The added base prevents the protonation of piperazine by the HBr by-product, which would otherwise render it non-nucleophilic.
Analytical Characterization
To confirm the identity and purity of the synthesized 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, a suite of standard analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the substituted benzyl ring, a singlet for the benzylic CH₂ group, multiplets for the piperazine ring protons, and a characteristic triplet of triplets for the -OCH₂CHF₂ group. |
| ¹³C NMR | Distinct signals for all 13 carbon atoms, including the two carbons of the piperazine ring, the benzylic carbon, the aromatic carbons, and the two carbons of the difluoroethoxy group (with C-F coupling). |
| ¹⁹F NMR | A characteristic multiplet for the two equivalent fluorine atoms, showing coupling to the adjacent methylene protons. |
| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ should be observed at m/z 257.14. Fragmentation patterns would likely show a major fragment at m/z 91 (tropylium ion from benzyl cleavage) and fragments related to the piperazine ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under various mobile phase conditions would indicate high purity. Retention time is method-dependent. |
Potential Applications and Scientific Context
Benzylpiperazine (BZP) and its derivatives are a well-known class of compounds with significant activity on the central nervous system (CNS). They primarily act as monoamine releasing agents and reuptake inhibitors, with varying selectivity for dopamine, serotonin, and norepinephrine transporters.
-
Drug Development: The introduction of the 3-(2,2-difluoroethoxy) group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can alter lipophilicity and binding affinity. Therefore, 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine represents a novel analogue for exploration in CNS drug discovery programs, potentially for indications such as:
-
Antidepressants
-
Anxiolytics
-
Stimulants
-
Cognitive enhancers
-
-
Research Tool: As a novel chemical entity, this compound can serve as a valuable research tool to probe the structure-activity relationships (SAR) of the benzylpiperazine scaffold. By comparing its pharmacological profile to other known analogues, researchers can gain a deeper understanding of how substitutions on the benzyl ring influence receptor affinity and functional activity.
Safety and Handling
No specific safety data exists for 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. However, based on the known toxicology of related piperazine derivatives, the following precautions are advised:
-
Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Toxicity: Many benzylpiperazine analogues exhibit stimulant effects and can cause adverse sympathomimetic effects. Assume the compound is biologically active and potentially toxic. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
This guide provides a foundational framework for the synthesis and study of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, adhering to all institutional and governmental safety regulations.
References
- Reddy, P. J., et al. (n.d.). Effect of the Substituent in the Benzylation of Piperazine. Asian Journal of Chemistry.
- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synlett, 23(16), 2469-2472.
- Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(16), 2469-2472.
-
Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination route for selective N-monosubstitution. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]
- de Paula, J., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 5-16.
Sources
Novel benzylpiperazine derivatives with difluoroethoxy substitutions
An In-Depth Technical Guide to Novel Benzylpiperazine Derivatives with Difluoroethoxy Substitutions
Abstract
The benzylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous centrally acting agents.[1] This guide explores the strategic incorporation of a difluoroethoxy (-OCHF2) moiety onto the benzyl ring of these derivatives. This substitution serves as a bioisosteric replacement for the more common methoxy (-OCH3) group, a strategy aimed at overcoming metabolic liabilities while potentially enhancing pharmacological properties.[2][3] We provide a comprehensive overview of the synthetic rationale, detailed experimental protocols for synthesis and evaluation, and an analysis of the structure-activity relationships (SAR) that govern the interaction of these novel compounds with key neurological targets, particularly dopamine D2 and serotonin 5-HT2A receptors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioisosteric strategies in the design of next-generation therapeutics.
Introduction: The Strategic Imperative for Bioisosteric Modification
The piperazine ring is a privileged scaffold in drug discovery, renowned for its presence in a wide array of therapeutics targeting the central nervous system (CNS), including anxiolytics, antidepressants, and antipsychotics.[1] The 1-benzylpiperazine framework, in particular, has a complex pharmacological history, known for both its therapeutic potential and its appearance in recreational drugs, primarily due to its stimulant effects and interaction with monoamine systems.[4][5]
A common feature in many CNS-active benzylpiperazine derivatives is the presence of a methoxy (-OCH3) substituent on the aromatic ring. While this group can be crucial for receptor affinity, it is also a well-known site of metabolic vulnerability, often undergoing O-demethylation by cytochrome P450 enzymes. This metabolic instability can lead to poor pharmacokinetic profiles and the formation of active metabolites with different pharmacological properties.
1.1 The Role of the Difluoroethoxy Group as a Methoxy Bioisostere
Bioisosteric replacement is a cornerstone of modern drug design, involving the substitution of a molecular fragment with another that retains similar physical and chemical properties, thereby maintaining the desired biological activity while optimizing other attributes.[6] The 1,1-difluoroethoxy (-OCHF2) group has emerged as a highly effective bioisostere for the methoxy group.[2][3]
The rationale for this substitution is threefold:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoroethoxy group highly resistant to oxidative metabolism, thus preventing O-dealkylation and improving the compound's pharmacokinetic profile.[3]
-
Electronic Mimicry: The difluoroethoxy group mimics the steric footprint and conformational preference of the methoxy group. However, the strong electron-withdrawing nature of the two fluorine atoms alters the electronic properties of the aromatic ring, which can modulate receptor binding affinity and selectivity.[2]
-
Improved Physicochemical Properties: Fluorine substitution can influence properties such as lipophilicity and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) characteristics, including blood-brain barrier penetration.[7]
This guide focuses on the synthesis and evaluation of novel benzylpiperazine derivatives where this strategic bioisosteric replacement has been implemented, with a focus on their potential as dual dopamine D2 and serotonin 5-HT2A receptor antagonists for applications such as atypical antipsychotics.[8][9]
Synthetic Strategies and Methodologies
The synthesis of difluoroethoxy-substituted benzylpiperazines requires a multi-step approach, beginning with the preparation of a key intermediate: the appropriately substituted benzyl halide. The general strategy involves the N-alkylation of piperazine with this benzyl halide.
2.1 General Synthetic Pathway
The core synthesis can be broken down into two main stages:
-
Synthesis of the Difluoroethoxylated Benzyl Halide: This typically starts from a hydroxy-substituted benzaldehyde or benzyl alcohol. The phenolic hydroxyl group is first difluoroethylated, followed by conversion of the aldehyde or alcohol to a benzyl chloride or bromide.
-
N-Alkylation of Piperazine: The resulting benzyl halide is then reacted with piperazine (or a derivative thereof) under basic conditions to yield the final target compound.
2.2 Detailed Experimental Protocol: Synthesis of 1-{[4-(Difluoroethoxy)phenyl]methyl}piperazine
This protocol provides a representative method for synthesizing a target compound. Disclaimer: This is a generalized protocol based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 4-(Difluoroethoxy)benzaldehyde
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 equiv) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equiv).
-
Heat the mixture to 80 °C.
-
Bubble chlorodifluoromethane (ClCHF₂) gas through the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(difluoroethoxy)benzaldehyde.
Step 2: Synthesis of [4-(Difluoroethoxy)phenyl]methanol
-
Dissolve 4-(difluoroethoxy)benzaldehyde (1.0 equiv) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the residue with dichloromethane (DCM, 3x).
-
Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent to yield [4-(difluoroethoxy)phenyl]methanol, which is often used in the next step without further purification.
Step 3: Synthesis of 1-(Bromomethyl)-4-(difluoroethoxy)benzene
-
Dissolve [4-(difluoroethoxy)phenyl]methanol (1.0 equiv) in anhydrous DCM at 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 equiv) dropwise.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude benzyl bromide. Use this intermediate immediately in the next step due to its potential instability.
Step 4: Synthesis of 1-{[4-(Difluoroethoxy)phenyl]methyl}piperazine
-
To a solution of piperazine (3.0 equiv) in anhydrous DCM, add K₂CO₃ (2.0 equiv) and a catalytic amount of potassium iodide (KI).
-
Add a solution of 1-(bromomethyl)-4-(difluoroethoxy)benzene (1.0 equiv) in DCM dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Filter the reaction mixture and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue using column chromatography (silica gel, DCM/methanol gradient with 1% triethylamine) to afford the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Pharmacological Profile and Structure-Activity Relationships (SAR)
The primary pharmacological rationale for developing these compounds is to target CNS receptors implicated in psychiatric disorders like schizophrenia. Atypical antipsychotics achieve their therapeutic efficacy and reduced side-effect profile by modulating both dopamine D2 and serotonin 5-HT2A receptors.[7][9]
3.1 Key Molecular Targets: Dopamine D2 and Serotonin 5-HT2A Receptors
-
Dopamine D2 Receptor (D2R) Antagonism: Blockade of D2 receptors in the mesolimbic pathway is central to the antipsychotic effect of these drugs. However, high D2R occupancy in the nigrostriatal pathway is associated with extrapyramidal side effects (EPS).[10][11]
-
Serotonin 5-HT2A Receptor (5-HT2A R) Antagonism: 5-HT2A receptor blockade is a hallmark of atypical antipsychotics. This action is believed to mitigate EPS by increasing dopamine release in the striatum and to contribute to efficacy against the negative symptoms of schizophrenia.[12][13]
The ideal profile for an atypical antipsychotic is a potent 5-HT2A antagonist with a moderate D2 antagonist affinity (or a "fast-off" kinetic profile from the D2 receptor).[9][14]
3.2 Predicted Structure-Activity Relationships (SAR)
While specific data for difluoroethoxy derivatives is emerging, SAR can be inferred from related benzylpiperazine series.[15][16] The substitution on the benzyl ring is a critical determinant of receptor affinity and selectivity.[16]
| Compound Class | R Group | Target Affinity (Ki, nM) - Representative Data | Therapeutic Potential |
| Reference Benzylpiperazines | 4-Methoxy (-OCH₃) | σ₁: 1.6, σ₂: >1000[15][17] | Nociceptive pain, Neuropathic pain[15] |
| 3-CF₃ (TFMPP) | Primarily serotonergic[4][18] | Research tool, potential antidepressant | |
| 2,5-Dimethoxy | Serotonergic & Dopaminergic[16] | CNS stimulant | |
| Novel Difluoroethoxy Derivatives (Predicted) | 4-Difluoroethoxy (-OCHF₂) | Expected to retain high affinity for σ₁ and gain/modulate D₂/5-HT₂A affinity. | Atypical Antipsychotic, Antidepressant |
Table 1: Comparative Receptor Affinities and Therapeutic Potential. Data for methoxy derivatives is sourced from existing literature[15][17]; the profile for difluoroethoxy derivatives is a forward-looking prediction based on bioisosteric principles.
The introduction of the electron-withdrawing -OCHF₂ group in place of the electron-donating -OCH₃ group is expected to:
-
Alter Ring Electronics: This change can influence the hydrogen bonding capacity and electrostatic interactions with receptor binding pockets.
-
Maintain Steric Profile: The size is comparable to methoxy, allowing the ligand to fit into similar binding sites.[2]
-
Enhance Metabolic Stability: As discussed, this is the primary advantage, leading to a more predictable and sustained pharmacological effect in vivo.[3]
Preclinical Evaluation Protocols
Validating the therapeutic potential of these novel derivatives requires a systematic evaluation of their pharmacological and ADME properties.
4.1 Protocol: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the novel compounds for human D2 and 5-HT2A receptors.
Materials:
-
Cell membranes expressing recombinant human D2 or 5-HT2A receptors.
-
Radioligands: [³H]-Spiperone (for D2) and [³H]-Ketanserin (for 5-HT2A).
-
Non-specific binding inhibitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and cocktail; microplate harvester; liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, and the appropriate radioligand.
-
For total binding wells, add vehicle (DMSO).
-
For non-specific binding wells, add a high concentration of the respective inhibitor (e.g., 10 µM Haloperidol).
-
For experimental wells, add the test compounds at various concentrations.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester, followed by washing with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
4.2 Protocol: In Vivo Behavioral Model - Inhibition of Apomorphine-Induced Climbing in Mice
Objective: To assess the in vivo D2 receptor antagonist activity of the compounds, a key indicator of antipsychotic potential.
Materials:
-
Male Swiss albino mice (20-25 g).
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Apomorphine hydrochloride (dopamine agonist).
-
Standard drug (e.g., Haloperidol).
-
Cylindrical wire mesh cages.
Procedure:
-
Acclimatize mice to the laboratory environment.
-
Divide animals into groups (Vehicle control, Standard, Test compound at various doses).
-
Administer the test compounds or standard drug via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a set pre-treatment time (e.g., 30 min for i.p.), administer apomorphine (e.g., 1.5 mg/kg, s.c.) to induce climbing behavior.
-
Immediately place each mouse in a wire mesh cage and observe its behavior.
-
Score the climbing behavior at 10, 20, and 30 minutes post-apomorphine administration. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = all four paws on the wall.
-
Data Analysis: Calculate the mean climbing score for each group. A significant reduction in the climbing score compared to the vehicle control group indicates D2 antagonist activity. Analyze data using ANOVA followed by a post-hoc test.
Future Directions and Conclusion
The introduction of difluoroethoxy substitutions on the benzylpiperazine scaffold represents a promising and logical evolution in the design of CNS-active agents. This strategy directly addresses the metabolic liabilities associated with traditional alkoxy substituents while offering a tool to fine-tune the electronic environment of the pharmacophore.
Future research in this area should focus on:
-
SAR Expansion: Synthesizing a broader library of analogs with the difluoroethoxy group at different positions (ortho, meta) on the benzyl ring to comprehensively map the SAR.
-
Functional Activity: Moving beyond binding assays to detailed functional assays to characterize compounds as full antagonists, partial agonists, or inverse agonists at D2 and 5-HT2A receptors.
-
In Vivo Profiling: Conducting comprehensive in vivo studies to evaluate not only efficacy in models of psychosis but also the side-effect profile, including assessments for catalepsy (EPS liability), weight gain, and cardiovascular effects.
-
Pharmacokinetic Studies: Performing detailed ADME studies to confirm the hypothesized improvements in metabolic stability and to characterize the full pharmacokinetic profile of lead candidates.
References
-
Bonanno, F., Wilson, L. L., Arena, E., McLaughlin, J. P., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Available at: [Link]
-
Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]
-
Al-Ameed, H. A., et al. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Bentham Science. Available at: [Link]
-
Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]
-
Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. Available at: [Link]
-
Singh, A., et al. (2021). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. Google Patents.
-
European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. European Union. Available at: [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group. Available at: [Link]
-
Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. Available at: [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Available at: [Link]
-
ResearchGate. (2025). "Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners". ResearchGate. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Gatch, M. B., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. Available at: [Link]
-
Amanote Research. (1987). Benzylpiperazine Derivatives. II. Syntheses and Cerebral Vasodilating Activities of 1-((3-Alkyl-3-Hydroxy-3-Phenyl)propyl)-4-Benzylpiperazine Derivatives. Amanote Research. Available at: [Link]
-
ResearchGate. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available at: [Link]
-
Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
-
BioWorld. (2004). Dual D2/5-HT2A antagonists for use in schizophrenia claimed by Pfizer. BioWorld. Available at: [Link]
-
Malaysian Journal of Chemistry. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Available at: [Link]
-
Springer. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Springer. Available at: [Link]
-
Arakawa, R., et al. (2013). Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof. PubMed. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Wikipedia. Available at: [Link]
-
Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Nature. Available at: [Link]
-
Kim, Y., et al. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. PubMed. Available at: [Link]
-
IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. iosrphr.org. Available at: [Link]
-
Pontén, J., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. Available at: [Link]
-
Gatch, M. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. drughunter.com [drughunter.com]
- 7. Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy | bioRxiv [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Design of CNS-Targeted Therapeutics: A Technical Guide to Pharmacophore Modeling of Fluorinated Benzylpiperazine Ligands
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds and the application of sophisticated computational tools are paramount for the development of effective therapeutics. This in-depth technical guide provides a comprehensive exploration of pharmacophore modeling as applied to fluorinated benzylpiperazine ligands, a class of compounds with significant potential in the development of central nervous system (CNS) agents. This document will navigate the reader through the foundational principles of pharmacophore modeling, the nuanced role of fluorine in medicinal chemistry, detailed experimental and computational protocols, and the critical analysis of structure-activity relationships (SAR). By integrating theoretical knowledge with practical, field-proven insights, this guide is designed to empower researchers, scientists, and drug development professionals to harness these powerful methodologies in their own research endeavors.
Introduction: The Convergence of Fluorine Chemistry and Computational Design
The benzylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas.[1] The introduction of fluorine atoms into this scaffold can dramatically alter a molecule's physicochemical properties, influencing its metabolic stability, binding affinity, and ability to cross the blood-brain barrier.[2][3] When combined with the predictive power of pharmacophore modeling—a computational method that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity—researchers can significantly accelerate the design and optimization of novel drug candidates.[4]
This guide will provide a holistic overview of this synergistic approach, offering not just a "how-to" but a "why-to" for each step of the process, from ligand synthesis to in silico analysis.
The Indispensable Role of Fluorine in Modern Drug Design
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its unique properties, such as high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.
Key Physicochemical and DMPK Effects of Fluorine Substitution:
| Property | Effect of Fluorination | Rationale and Causality |
| Metabolic Stability | Often increased | The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine can also block sites of metabolic oxidation. |
| Binding Affinity | Can be enhanced | Fluorine's electronegativity can lead to favorable electrostatic interactions with the target protein. It can also influence the conformation of the ligand to better fit the binding pocket.[2] |
| Lipophilicity | Generally increased | The addition of fluorine increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. However, excessive fluorination can lead to poor solubility.[2] |
| pKa | Can be lowered | The electron-withdrawing nature of fluorine can decrease the basicity of nearby functional groups, which can impact a compound's ionization state and, consequently, its absorption and distribution. |
| Conformational Preference | Can be altered | Fluorine substitution can induce specific conformational preferences in a molecule, which can be advantageous for binding to a target.[2] |
Principles and Workflow of Pharmacophore Modeling
Pharmacophore modeling serves as a molecular blueprint, abstracting the essential features of a ligand's interaction with its biological target. This approach can be broadly categorized into two types: ligand-based and structure-based modeling.[4]
-
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active ligands to identify common chemical features and their spatial arrangement.[5]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used to identify key interaction points within the binding site.[6]
The general workflow for developing a pharmacophore model is an iterative process that involves several key stages.
Caption: A generalized workflow for pharmacophore model development.
Experimental Protocol: Synthesis of a Fluorinated Benzylpiperazine Analog
To provide a practical context, this section outlines a representative synthesis of a fluorinated benzylpiperazine derivative. This protocol is based on established synthetic routes and can be adapted for the synthesis of various analogs.[7][8]
Objective: To synthesize 1-(4-fluorobenzyl)piperazine.
Materials:
-
Piperazine
-
4-Fluorobenzyl chloride
-
Sodium carbonate
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2 equivalents) and sodium carbonate (2.5 equivalents) in toluene.
-
Addition of Alkylating Agent: To the stirred solution, add 4-fluorobenzyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Wash the filtrate with water. Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorobenzyl)piperazine.
Computational Protocol: Ligand-Based Pharmacophore Modeling of Fluorinated Benzylpiperazine Ligands
This section details a step-by-step workflow for generating and validating a ligand-based pharmacophore model using a commercially available software package such as BIOVIA Discovery Studio.[9][10][11]
Objective: To develop a predictive pharmacophore model for a series of fluorinated benzylpiperazine ligands with known activity at a specific CNS target (e.g., a dopamine receptor).
Software: BIOVIA Discovery Studio or a similar molecular modeling suite.
Caption: A step-by-step workflow for ligand-based pharmacophore modeling.
Detailed Methodology:
-
Ligand Preparation and Training Set Selection:
-
Compile a dataset of fluorinated benzylpiperazine ligands with their corresponding biological activity data (e.g., IC50 or Ki values).
-
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set. The training set should encompass a wide range of activities and structural diversity.[12]
-
-
Conformer Generation:
-
Generate a diverse set of low-energy 3D conformers for each ligand in the training set. This step is crucial as it explores the possible shapes the molecule can adopt.
-
-
Pharmacophore Feature Identification:
-
Identify the key chemical features present in the training set molecules. Common features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups.[13]
-
-
Pharmacophore Model Generation:
-
Utilize an algorithm like HipHop (for common feature identification) or HypoGen (for quantitative structure-activity relationship-based models) to generate a set of pharmacophore hypotheses.[10] These hypotheses represent different spatial arrangements of the identified features.
-
-
Model Validation:
-
Internal Validation: Assess the quality of the generated models using statistical parameters such as cost differences, root-mean-square deviation (RMSD), and correlation coefficients.[13]
-
External Validation: The most critical step is to validate the model's predictive power using the test set of compounds that were not used in model generation. A good model should be able to accurately predict the activity of the test set compounds. Fischer's randomization test can also be employed to ensure the statistical significance of the model.[13]
-
Structure-Activity Relationship (SAR) Analysis of Fluorinated Benzylpiperazine Ligands
The developed pharmacophore model, in conjunction with experimental data, provides a powerful framework for understanding the SAR of fluorinated benzylpiperazine ligands. By mapping the ligands onto the validated pharmacophore, we can rationalize the impact of fluorine substitution on their biological activity.
Predicted Impact of Fluorine Position on Monoamine Transporter Affinity:
| Compound | Predicted Selectivity | Rationale |
| Benzylpiperazine (BZP) | DAT, NET > SERT | Known to primarily act as a dopamine and norepinephrine releasing agent.[14] |
| 2-Fluorobenzylpiperazine | Likely DAT/NET selective | The ortho-fluorine may introduce steric hindrance, potentially altering the optimal binding conformation at different transporters.[14] |
| 3-Fluorobenzylpiperazine | Potentially more balanced (DAT/NET/SERT) | The meta-position may exert a more subtle electronic effect, possibly leading to a more balanced interaction with all three monoamine transporters.[14] |
| 4-Fluorobenzylpiperazine | Likely enhanced DAT/NET potency | The para-position is often a favorable site for substitution to enhance interactions within the binding pocket, potentially increasing potency for dopamine and norepinephrine transporters.[14] |
DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter
Conclusion: A Roadmap for Future Drug Discovery
This technical guide has provided a comprehensive framework for the pharmacophore modeling of fluorinated benzylpiperazine ligands. By integrating the principles of medicinal chemistry with advanced computational techniques, researchers can navigate the complex landscape of CNS drug discovery with greater efficiency and precision. The methodologies and insights presented herein are intended to serve as a valuable resource for the rational design and optimization of the next generation of CNS therapeutics.
References
-
Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. Retrieved from [Link]
-
Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. Retrieved from [Link]
-
Dassault Systèmes. (n.d.). Pharmacophore and Ligand-Based Design with BIOVIA Discovery Studio. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio. Retrieved from [Link]
-
ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Ligand Based Pharmacophore Modeling Service. Retrieved from [Link]
-
MDPI. (2020). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Retrieved from [Link]
-
Radboud Repository. (n.d.). Design and application of structure-based pharmacophores for class A GPCRs. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. 3ds.com [3ds.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profiling of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine
[1]
Executive Summary
This technical guide provides a comprehensive framework for evaluating the solubility profile of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine , a lipophilic basic amine commonly utilized as a scaffold in neuropharmacology (e.g., VMAT2 inhibitors) and designer drug analogs.[1]
Understanding the differential solubility between Water (protic, ion-dependent) and DMSO (aprotic, dipole-dependent) is critical for assay development.[1] The presence of the 2,2-difluoroethoxy moiety introduces specific lipophilic and electronic effects that deviate from standard benzylpiperazine behavior.[1] This guide outlines the theoretical solvation mechanisms, expected physicochemical data, and validated protocols for empirical determination.
Physicochemical Characterization & Theoretical Profile[1][2][3]
To design robust experiments, we must first understand the solute's molecular architecture.[1]
Structural Analysis[1]
-
Core Scaffold: Piperazine ring (Secondary amine).[1]
-
Linker: Methylene bridge (Benzyl group).[1]
-
Substituent: 3-(2,2-difluoroethoxy) group.[1]
-
Effect: The difluoroethoxy tail increases lipophilicity (
) and metabolic stability compared to a standard methoxy group.[1] The fluorine atoms withdraw electrons, slightly lowering the pKa of the ether oxygen (negligible) but impacting the overall dipole moment.
-
Predicted Properties (Reference Values)
Based on Structure-Activity Relationship (SAR) data for fluoroethoxy-benzylpiperazine analogs:
| Property | Predicted Value | Mechanistic Implication |
| pKa (Basic) | ~9.2 – 9.6 (N1) | The piperazine nitrogen is protonated at physiological pH.[1] |
| pKa (Acidic) | ~5.4 (N4) | Secondary ionization; relevant only in strong acids. |
| LogP | 3.9 – 4.5 | High lipophilicity; indicates poor intrinsic water solubility.[1] |
| Polar Surface Area | ~40-50 Ų | Moderate polarity, permeable to BBB.[1] |
Solvation Mechanisms: Water vs. DMSO[1]
In Water (Aqueous Media) [1][2]
-
Mechanism: Hydrogen bonding and Ion-Dipole interactions.[1]
-
Behavior:
-
Neutral State (pH > 10): The molecule is uncharged and highly lipophilic.[1] Solubility is low (predicted < 0.1 mg/mL) due to the hydrophobic benzyl and fluoroethoxy groups disrupting the water network (hydrophobic effect).
-
Ionized State (pH < 7): Protonation of the piperazine nitrogen (
) drastically increases solubility via ion-dipole interactions with water.[1] -
Critical Note: The 2,2-difluoroethoxy group reduces water solubility compared to non-fluorinated analogs due to the "fluorine effect" (low polarizability of C-F bonds).[1]
-
In DMSO (Dimethyl Sulfoxide)
-
Mechanism: Dipole-Dipole interactions and Dispersion forces.[1]
-
Behavior: DMSO is a polar aprotic solvent with a high dielectric constant (
) and a distinct S=O dipole.[1]-
It effectively solvates the polar amine head group via dipole interactions.[1]
-
Simultaneously, the methyl groups of DMSO interact favorably with the lipophilic benzyl/fluoroethoxy tail via London dispersion forces.
-
Result: High solubility (predicted > 100 mg/mL), independent of pH.
-
Visualization: Solvation & Workflow
Solvation Interaction Diagram
The following diagram illustrates the competing forces driving solubility in the two distinct media.
Figure 1: Mechanistic pathways for solvation.[1] In water, solubility is pH-driven (ionization).[1] In DMSO, solubility is structure-driven (amphiphilic solvation).[1]
Experimental Protocols
Materials & Prerequisites[1]
-
Compound: >98% purity (HPLC).
-
Solvents: DMSO (LC-MS grade), Water (Milli-Q), PBS (pH 7.4).[1]
-
Detection: HPLC-UV (Diode Array) or LC-MS.[1]
-
Standard: Verapamil or Propranolol (as QC controls).[1]
Protocol A: Kinetic Solubility (High Throughput)
Purpose: Rapid estimation for biological assays (e.g., IC50 determination).[1]
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM .
-
Check: Solution must be clear. If hazy, sonicate for 5 mins at 37°C.
-
-
Dosing: Spike 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Vacuum filter using a 0.45 µm PVDF filter plate.
-
Analysis: Inject filtrate into HPLC. Compare Peak Area (PA) against a 100 µM Standard in 50:50 ACN:Water.
-
Calculation:
Protocol B: Thermodynamic Solubility (Gold Standard)
Purpose: Precise saturation limit for formulation.[1]
-
Supersaturation: Weigh 5 mg of solid compound into a glass vial.
-
Solvent Addition: Add 1.0 mL of buffer (e.g., pH 7.4 phosphate) or water.
-
Equilibration: Stir magnetically for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).
-
Quantification: Dilute supernatant 1:100 with Mobile Phase and analyze via HPLC.
Workflow Diagram
Figure 2: Decision tree for solubility determination. Kinetic methods utilize DMSO stocks; Thermodynamic methods utilize solid API.[1]
Data Interpretation & Troubleshooting
Expected Results Table
| Solvent System | Condition | Expected Solubility | Interpretation |
| DMSO | Pure | > 100 mg/mL | Excellent solvent for stock preparation.[1] |
| Water | pH 1.2 (0.1N HCl) | > 10 mg/mL | High.[1] Protonation of piperazine ( |
| Water | pH 7.4 (PBS) | 0.1 - 1.0 mg/mL | Moderate/Low.[1] Predominantly neutral species.[1] |
| Water | pH 10 (Borate) | < 0.01 mg/mL | Very Low.[1] Free base precipitates; "Oiling out" possible.[1] |
Critical Troubleshooting (Self-Validating Steps)
-
The "DMSO Crash": When diluting a DMSO stock into aqueous buffer (Kinetic method), the compound may precipitate immediately if the concentration exceeds the intrinsic water solubility.
-
Validation: Always check the well plate for turbidity via nephelometry or visual inspection before HPLC injection.[1]
-
-
Retention Time Shifts: In HPLC, the piperazine amine can interact with silanols on the column, causing tailing.[1]
-
Fix: Use a high-pH stable column (e.g., Waters XBridge) or add 0.1% TFA/Formic Acid to the mobile phase to mask silanols.[1]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives.[1] PubChem.[1][3] [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1] [Link]
-
Bhattacharya, D., et al. (2017). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2.[1][4][5] Bioorganic & Medicinal Chemistry Letters.[1][5] [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience. [Link][1]
Sources
- 1. 1-Benzylpiperazine (CAS 2759-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Piperazine [medbox.iiab.me]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Understanding and Determining the Lipophilicity of Difluoroethoxy-Substituted Piperazines in Drug Discovery
Abstract
Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The strategic incorporation of fluorine-containing motifs has become a key tactic for modulating these properties.[3] This guide provides an in-depth examination of the difluoroethoxy group as a bioisosteric replacement on the piperazine scaffold, a privileged structure in modern medicinal chemistry.[4][5][6] We will explore the theoretical impact of this substitution on lipophilicity, detail rigorous experimental and computational methodologies for its quantification (LogP/LogD), and offer a practical framework for leveraging these insights in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the nuanced effects of fluorination to optimize lead compounds.
Section 1: The Strategic Role of Lipophilicity and Fluorine in Modern Drug Design
Lipophilicity (LogP/LogD): A Critical Determinant of Drug-Like Properties
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters governing a drug's journey through the body.[2][7] It dictates the ability of a compound to permeate biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[8] However, an optimal balance is crucial; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance by cytochrome P450 enzymes, and off-target toxicity.[9] This property is quantified by the partition coefficient (LogP) for neutral molecules and the distribution coefficient (LogD) for ionizable compounds at a specific pH.[10][11] A widely accepted optimal range for LogD at pH 7.4 is between 1 and 3 for many drug targets.[7]
The Piperazine Scaffold: A Privileged Structure
The piperazine ring is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. Its prevalence in approved drugs, particularly for CNS disorders, stems from its unique combination of features.[5][12][13] The two nitrogen atoms provide versatile synthetic handles for introducing diverse substituents, allowing for fine-tuning of pharmacological activity and physicochemical properties.[6] Furthermore, the basicity of the piperazine nitrogens can be modulated to control aqueous solubility and target engagement.
The Emergence of the Difluoroethoxy Group: A Bioisosteric Approach
Bioisosteric replacement, the substitution of one atom or group with another that produces a molecule with similar biological activity, is a cornerstone of medicinal chemistry.[4][14] The introduction of fluorine into drug candidates is a powerful strategy to modulate properties such as metabolic stability and pKa.[3] The difluoroethoxy group (-OCHF₂) serves as a valuable bioisostere for more common alkoxy groups (e.g., methoxy or ethoxy). Its introduction can have profound, albeit context-dependent, effects on a molecule's lipophilicity, hydrogen bonding capacity, and metabolic profile.[14][15]
Section 2: Theoretical Underpinnings: How Difluoroethoxy Substitution Influences Lipophilicity
The Partition and Distribution Coefficients (LogP vs. LogD)
It is critical to distinguish between LogP and LogD.
-
LogP is the logarithm of the ratio of concentrations of a neutral compound in a two-phase system of n-octanol and water at equilibrium.[16][17] It is an intrinsic property of the molecule.
-
LogP = log([Compound]octanol / [Compound]water)
-
-
LogD is the logarithm of the ratio of the sum of all forms of a compound (ionized and neutral) in octanol to the sum of all forms in water at a specific pH.[11][18] For ionizable molecules like piperazines, LogD is the more physiologically relevant parameter.[17]
Electronic Effects of Vicinal Fluorination
The impact of the -OCHF₂ group on lipophilicity is not straightforward. While fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect, the overall impact on lipophilicity is a balance of competing factors.[3][19]
-
Increased Hydrophobic Surface Area: Replacing C-H bonds with C-F bonds can increase the molecule's hydrophobic surface, which would be expected to increase LogP.[19]
-
Modulation of Dipole Moment: The strong C-F bond dipoles can significantly alter the overall molecular dipole moment. Depending on the molecule's conformation, this can either increase or decrease polarity, thereby affecting water solubility and LogP in a non-intuitive manner.[20] In some cases, strategic fluorination can lead to a surprising reduction in LogP.[21]
-
Reduced Hydrogen Bond Basicity: The electron-withdrawing nature of the two fluorine atoms reduces the ability of the ether oxygen to act as a hydrogen bond acceptor. This can decrease favorable interactions with water, potentially increasing lipophilicity.
Section 3: Methodologies for Accurate LogP/LogD Determination
An integrated approach combining in silico, medium-throughput, and low-throughput methods provides the most comprehensive understanding of a compound's lipophilicity profile.
}
The Gold Standard: Shake-Flask Method (OECD 107)
This method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.[22] It is considered the most accurate method and is suitable for determining LogP values between -2 and 4.[23]
Causality Behind Experimental Choices: The choice of buffer is critical for ionizable compounds like piperazines. To measure the intrinsic LogP, the pH of the aqueous phase must be adjusted to at least 2 units above the highest pKa to ensure the compound is in its neutral, free-base form.[24] Conversely, to measure LogD at physiological pH, a phosphate-buffered saline (PBS) at pH 7.4 is used. Centrifugation is a mandatory step to ensure complete phase separation, as micro-emulsions can lead to artificially low LogP values.[23]
-
Preparation: Prepare a stock solution of the test compound in n-octanol (pre-saturated with PBS, pH 7.4). Prepare PBS (pH 7.4) pre-saturated with n-octanol.
-
Partitioning: In a glass vial, combine 5 mL of the octanol stock solution with 5 mL of the saturated PBS.
-
Equilibration: Seal the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C).
-
Phase Separation (Self-Validation Step): Centrifuge the vial at >2000g for 30 minutes to ensure complete separation of the two phases.[24]
-
Sampling: Carefully withdraw an aliquot from the center of each phase for analysis.
-
Quantification: Determine the concentration of the compound in both the octanol and aqueous aliquots using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log(C_octanol / C_aqueous).
-
Mass Balance (Trustworthiness Check): The total amount of compound recovered from both phases should be within 90-110% of the amount initially added.[23]
High-Throughput Screening: RP-HPLC Method
For earlier stage drug discovery, a higher throughput method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a reliable surrogate for LogP/LogD.[25][26]
Causality Behind Experimental Choices: The principle relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity.[27] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A calibration curve is built using a set of standard compounds with well-established LogP values. This allows the LogP of unknown compounds to be interpolated from their retention times.[28] This method is exceptionally useful for Structure-Activity Relationship (SAR) studies where relative changes in lipophilicity across a chemical series are more important than absolute values.
-
System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous solution (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration (Self-Validation Step): Prepare a solution containing a mixture of 5-7 standard compounds with known LogP values that bracket the expected range of the test compounds. Inject this mixture and record the retention time (t_R) for each standard. Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calibration Curve Construction: For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0. Plot log(k') versus the known literature LogP values. The resulting linear regression should have an R² > 0.98 for the system to be considered valid.[28]
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it onto the column under the identical conditions used for the standards. Record its retention time.
-
Calculation: Calculate the log(k') for the test compound and use the calibration curve equation to determine its LogD₇.₄.
In Silico Prediction: A First Pass
Computational models can provide rapid, initial estimates of LogP. Common algorithms include ALOGP, ClogP, and various machine learning-based approaches.[29][30]
Trustworthiness and Limitations: While incredibly fast, these methods are predictive and their accuracy is highly dependent on the training data. For novel or highly fluorinated scaffolds like difluoroethoxy-substituted piperazines, predictions can be unreliable.[29][31] Experimental data for such compounds is often sparse, leading to poor model performance.[30] Therefore, in silico values should be treated as preliminary estimates to guide synthesis, but must be validated experimentally.
Section 4: Case Study Analysis: Quantifying the Impact
To illustrate the principles discussed, consider a hypothetical case study comparing a parent N-aryl piperazine substituted with an ethoxy group versus its difluoroethoxy analog.
Comparative Data for a Model Piperazine Series
| Compound ID | Substituent (R) | cLogP (Calculated) | LogD₇.₄ (HPLC) | LogP (Shake-Flask) |
| CPD-01 | -OCH₂CH₃ | 3.10 | 2.95 | 3.52 |
| CPD-02 | -OCHF₂ | 3.45 | 3.68 | 4.15 |
| Δ LogP | +0.35 | +0.73 | +0.63 |
Interpretation: Dissecting the Data and Drawing Actionable Insights
-
Impact of Fluorination: The experimental data (HPLC and Shake-Flask) clearly show that replacing the ethoxy group with a difluoroethoxy group leads to a significant increase in lipophilicity (ΔLogP ≈ +0.6-0.7). This suggests that in this specific molecular context, the increased hydrophobic surface area of the C-F bonds outweighs any potential increase in molecular polarity.
-
Computational vs. Experimental: The calculated cLogP correctly predicted the direction of the change but underestimated its magnitude (ΔcLogP = +0.35). This highlights the critical need for experimental validation when dealing with fluorinated motifs.[29]
-
Methodological Differences: The absolute LogP value from the shake-flask method is higher than the LogD from HPLC. This is expected as LogP measures the neutral species, which is inherently more lipophilic, while LogD accounts for the partial protonation of the basic piperazine ring at pH 7.4, which increases aqueous solubility.
}
Section 5: Conclusion and Future Perspectives
The difluoroethoxy group is a powerful tool for medicinal chemists to modulate the lipophilicity of lead compounds, particularly on versatile scaffolds like piperazine. Its effect, however, is not a simple additive property and arises from a complex interplay of electronic and steric factors. This guide underscores the necessity of a multi-pronged approach to characterization, prioritizing rigorous, self-validating experimental methods (Shake-Flask and RP-HPLC) to anchor and validate faster, less reliable in silico predictions. As our understanding of fluorination's context-dependent effects grows, so too will our ability to rationally design safer and more effective medicines. The continued development of predictive algorithms trained on high-quality experimental data for novel fluorinated motifs remains a key challenge and opportunity for the field.[30][31]
Section 6: References
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Valko, K. (2016). Application of biomimetic HPLC for the determination of drug-membrane interactions and its relevance to ADME/Tox prediction. Journal of Pharmaceutical and Biomedical Analysis, 130, 16-27. [Link]
-
Mannhold, R., & van de Waterbeemd, H. (2001). LogP, a measure of lipophilicity: its determination and use in drug design. Journal of Computer-Aided Molecular Design, 15(4), 279-294. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
-
ECETOC. (2005). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Technical Report No. 94. [Link]
-
Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Gryn, I. A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(1), 450-462. [Link]
-
FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. [Link]
-
Liang, C., et al. (2007). A High-Throughput Method for Lipophilicity Measurement. Journal of Laboratory Automation, 12(3), 138-146. [Link]
-
BioDuro. ADME LogP LogD Assay. [Link]
-
Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
-
Taylor, R. (2018). The role of fluorine in medicinal chemistry. Pharmaceutical Journal, 301(7918). [Link]
-
ACD/Labs. LogP vs LogD - What is the Difference?[Link]
-
Gill, A., & Sabri, S. (2023). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]
-
Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]
-
ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Application Note. [Link]
-
Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]
-
ResearchGate. (2024). (PDF) Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]
-
ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. [Link]
-
U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
-
Rinaldi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5779. [Link]
-
Phytosafe. OECD 107, OECD 117 and OECD 123. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
Preciado-Pérez, P., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
-
OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
Sharma, P., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]
-
ResearchGate. (2024). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. [Link]
-
Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(1), 15-26. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. scilit.com [scilit.com]
- 10. LogD/LogP - Enamine [enamine.net]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.brighton.ac.uk [research.brighton.ac.uk]
- 16. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. acdlabs.com [acdlabs.com]
- 18. ftloscience.com [ftloscience.com]
- 19. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 25. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 29. chemrxiv.org [chemrxiv.org]
- 30. researchgate.net [researchgate.net]
- 31. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
Methodological & Application
Application Notes & Protocols: Characterizing 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine as a Novel CNS Receptor Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in the development of centrally active agents, known for its interaction with a variety of neurotransmitter receptors.[1][2] This document provides a comprehensive guide for the characterization of a novel derivative, 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, as a central nervous system (CNS) receptor probe. The introduction of a difluoroethoxy moiety offers a unique modification to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing its utility as a research tool. These protocols are designed to establish a complete pharmacological profile of the compound, from initial in vitro binding and functional activity to in vivo receptor engagement and preliminary behavioral effects. The methodologies described herein are grounded in established principles of neuropharmacology and are intended to provide a self-validating framework for researchers.
Introduction and Rationale
N-substituted piperazines are a well-established class of compounds with significant activity at various CNS targets, including dopamine, serotonin, and adrenergic receptors.[2][3] Derivatives such as 1-benzylpiperazine (BZP) have been shown to modulate monoamine neurotransmission, primarily through actions on reuptake transporters and direct receptor interaction.[3][4] The functional outcomes of these interactions can range from stimulant to antidepressant-like effects, making this chemical class a fertile ground for novel probe development.
The subject of this guide, 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, is a novel analogue. The rationale for its investigation is twofold:
-
The Benzylpiperazine Core: This established pharmacophore provides a high probability of interaction with key CNS receptors.
-
The 2,2-Difluoroethoxy Group: This functional group can alter the electronic properties and lipophilicity of the molecule compared to more common alkoxy or alkyl substitutions. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability and, in some cases, blood-brain barrier (BBB) penetration.[1]
This document outlines a systematic approach to fully characterize the binding and functional profile of this compound, enabling its use as a selective and reliable probe for CNS receptor research.
Physicochemical and Pharmacokinetic Profiling
A thorough understanding of a compound's fundamental properties is critical before proceeding to biological assays. These characteristics influence its behavior in assays and its potential for in vivo applications.
Key Physicochemical and ADME Properties
The initial characterization should involve determining the following parameters. This data is crucial for designing subsequent experiments and for interpreting their results. A stepwise screening strategy is essential for evaluating CNS drug candidates.[5]
| Property | Experimental Method | Rationale for a CNS Probe |
| Purity | HPLC-UV, LC-MS | Ensures that observed activity is due to the compound of interest (>98% purity is recommended). |
| Solubility | Kinetic or thermodynamic solubility assay | Adequate solubility in aqueous buffers is required for accurate in vitro assay results. |
| Lipophilicity (LogP/LogD) | Shake-flask method or HPLC-based estimation | Influences membrane permeability and BBB penetration. A LogP between 2 and 5 is often cited as optimal for CNS drugs, though this is not a strict rule. |
| Metabolic Stability | Liver microsomal stability assay (mouse, rat, human) | Determines the rate of metabolism, predicting in vivo half-life. The difluoroethoxy group may confer higher stability. |
| Plasma Protein Binding | Equilibrium dialysis | The free (unbound) fraction of a drug is responsible for its pharmacological effect. High plasma protein binding can limit brain exposure. |
| BBB Permeability | In vitro PAMPA-BBB or cell-based (MDCK-MDR1) assays[5] | Predicts the ability of the compound to cross the blood-brain barrier and reach its CNS targets.[5] |
In Vitro Characterization: Receptor Binding and Function
The core of characterizing a new CNS probe is to determine its receptor interaction profile: which receptors it binds to, with what affinity, and how it affects their function.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[6] The principle involves measuring the displacement of a known high-affinity radioligand by the test compound.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Utilize commercially available cell membranes or prepare them from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A).
-
Assay Buffer Preparation: Prepare a buffer appropriate for the specific receptor being assayed (e.g., Tris-HCl based buffer with relevant ions).
-
Incubation: In a 96-well plate, combine:
-
Receptor-containing membranes.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) near its Kd value.
-
A range of concentrations of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine (e.g., 0.1 nM to 10 µM).
-
-
Determination of Non-Specific Binding (NSB): In a separate set of wells, add a high concentration of a known, non-labeled competitor (e.g., Haloperidol for D2) to saturate all specific binding sites.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
Functional Assays
Once binding affinity is established, it is crucial to determine the compound's functional effect on the receptor. G-protein coupled receptors (GPCRs), a major class of CNS targets, signal through various second messenger pathways.[7][8][9]
Protocol 1: cAMP Assay for Gs and Gi-Coupled Receptors
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are increased by Gs-coupled receptors and decreased by Gi-coupled receptors.
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., Dopamine D1 (Gs) or D2 (Gi)).
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate with a known agonist at its EC₅₀ concentration.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C. For Gi-coupled receptors, include an adenylyl cyclase activator like forskolin to stimulate a baseline cAMP level.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound.
-
Agonist Mode: Determine the EC₅₀ (potency) and Emax (efficacy) relative to a standard agonist.
-
Antagonist Mode: Determine the IC₅₀ and calculate the functional antagonist constant (Kb) using the Schild equation or similar analysis.
-
Signaling Pathway for Gs/Gi-Coupled Receptors
Caption: Gs (stimulatory) and Gi (inhibitory) GPCR signaling pathways.
Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors
This assay measures changes in intracellular calcium ([Ca²⁺]i), a hallmark of Gq-coupled receptor activation.[10]
-
Cell Culture: Use a cell line stably expressing the Gq-coupled receptor of interest (e.g., Serotonin 5-HT2A).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR system).[10] Add varying concentrations of the test compound (for agonist mode) or pre-incubate with the compound before adding a known agonist (for antagonist mode).
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to determine EC₅₀ (agonist) or IC₅₀ (antagonist).
In Vivo Characterization: CNS Exposure and Target Engagement
Positive in vitro results must be validated in a living system to confirm that the probe can reach its target in the brain and exert a functional effect. The development of in vivo chemical probes is essential for validating CNS targets.[11][12]
Blood-Brain Barrier Penetration and Pharmacokinetics
This protocol determines the concentration of the compound in the brain and plasma over time.
Protocol: Mouse Pharmacokinetic and Brain Penetration Study
-
Compound Administration: Administer 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine to a cohort of mice via a relevant route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)).
-
Sample Collection: At various time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples and harvest whole brains.
-
Sample Processing:
-
Separate plasma from blood via centrifugation.
-
Homogenize the brain tissue.
-
-
Bioanalysis: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the compound in the plasma and brain homogenate samples.
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).
-
Determine the brain-to-plasma ratio (Kp) at each time point. A Kp > 1 suggests accumulation in the brain.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu), which corrects for plasma and brain tissue binding and is the most accurate measure of BBB penetration.
-
Receptor Occupancy by Autoradiography
This technique visualizes and quantifies the binding of the test compound to its target receptor in brain tissue sections.[13][14] It provides direct evidence of target engagement in the CNS.
Protocol: Ex Vivo Autoradiography for Receptor Occupancy
-
Dosing: Dose animals with varying amounts of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. A vehicle-treated group serves as the control.
-
Tissue Harvesting: At the time of expected peak brain concentration, euthanize the animals and rapidly extract the brains.[15][16] Freeze the brains immediately.
-
Sectioning: Using a cryostat, cut thin (e.g., 20 µm) coronal or sagittal brain sections and mount them onto microscope slides.[15][17]
-
Radioligand Incubation: Incubate the slide-mounted sections with a radioligand specific for the target receptor. The amount of radioligand that can bind will be inversely proportional to the amount of the test compound occupying the receptors.
-
Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.[17]
-
Exposure: Expose the slides to a phosphor imaging screen or autoradiographic film.[17]
-
Imaging and Analysis: Scan the exposed screens or film to create a digital image of the receptor distribution. Quantify the signal density in specific brain regions and calculate the percent receptor occupancy at each dose of the test compound.
Workflow for Ex Vivo Autoradiography
Caption: Experimental workflow for ex vivo receptor occupancy.
Conclusion
The protocols outlined in this document provide a rigorous and comprehensive framework for the characterization of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine as a CNS receptor probe. By systematically determining its physicochemical properties, in vitro receptor binding and functional profile, and in vivo target engagement, researchers can build a complete data package. This will validate its utility and selectivity, enabling its confident use in neuropharmacological studies to investigate the roles of specific CNS receptors in health and disease.
References
-
Creative Biolabs. GPCR targeted Functional Assay Services. [Link]
-
Taylor & Francis Online. Functional Assay Systems for Drug Discovery at G-Protein Coupled Receptors and Ion Channel. [Link]
-
ResearchGate. Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System. [Link]
-
PubMed. Functional assay systems for drug discovery at G-protein coupled receptors and ion channels. [Link]
-
Molecular Devices. GPCRs - G Protein-Coupled Receptors. [Link]
-
Charles River Laboratories. Autoradiography Methodologies in CNS Research. [Link]
-
Eurofins Discovery. Functional GPCR Assays, Understanding On/Off-target Activity. [Link]
-
PubMed. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II... [Link]
-
JoVE. Video: Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. [Link]
-
MDPI. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach... [Link]
-
PMC. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II... [Link]
-
The Center for Forensic Science Research & Education. NPS Discovery — New Drug Monograph 2025 4F-MBZP. [Link]
-
Semantic Scholar. A Review on Benzylpiperazine and Trifluoromethylphenypiperazine: Origins, Effects, Prevalence and Legal Status. [Link]
-
Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
-
International Journal of Research & Review. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
Malaysian Journal of Chemistry. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]
-
PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
-
European Pharmaceutical Review. In vitro and in vivo techniques in CNS drug discovery. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
PubMed. Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. [Link]
-
ResearchGate. (PDF) Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. [Link]
-
MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]
-
American Journal of Pharmacological Sciences. Field Alignment Studies on a Series of Piperazine Based CNS Active Agents. [Link]
-
Cuestiones de Fisioterapia. Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]
-
ResearchGate. Clandestine synthesis routes for benzylpiperazine salts. [Link]
-
Wikipedia. Benzylpiperazine. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
PMC. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. [Link]
-
PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]
-
ResearchGate. 1-Benzylpiperazine and other piperazine-based stimulants. [Link]
Sources
- 1. 2-(3-Fluoro-benzyl)-piperazine|Research Chemical [benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Functional assay systems for drug discovery at G-protein coupled receptors and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCRs - G Protein-Coupled Receptors | Molecular Devices [moleculardevices.com]
- 11. Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Video: Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors [jove.com]
- 16. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine via NMR Spectroscopy
In the landscape of pharmaceutical development, the stringent control of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, a pivotal building block in contemporary drug discovery. We will explore the causality behind experimental choices, present supporting data, and contrast the performance of NMR with alternative analytical techniques, grounded in the principles of scientific integrity and authoritative standards.
The Imperative for Purity: Why Analytical Scrutiny Matters
1-(3-(2,2-Difluoroethoxy)benzyl)piperazine serves as a key structural motif in the synthesis of a variety of pharmacologically active agents. The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological or toxicological profiles, reduced stability of the final drug substance, and unpredictable side effects in patients. Therefore, the deployment of a robust and accurate analytical methodology for purity determination is of paramount importance.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are comparative methods requiring certified reference standards for each analyte, quantitative NMR (qNMR) is a primary ratio method.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[2] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be determined with exceptional accuracy and traceability to the International System of Units (SI).[3]
Why qNMR is a Superior Choice for Purity Assignment:
-
Universality of Detection: Protons (¹H) are ubiquitous in organic molecules, making ¹H-NMR a near-universal detector for organic compounds.
-
No Need for Identical Reference Standards: Purity can be determined using a certified internal standard that is structurally different from the analyte, as long as their NMR signals do not overlap.[1] This is a significant advantage when a certified standard of the analyte is not available.
-
Structural Confirmation and Purity in a Single Experiment: The NMR spectrum provides a unique fingerprint of the molecule, simultaneously confirming its identity and quantifying its purity.[4]
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when dealing with precious or limited quantities of material.[5]
Experimental Protocol: Purity Determination of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine by ¹H-qNMR
This section outlines a detailed, step-by-step methodology for the purity validation of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[3][5]
Materials and Instrumentation:
-
Analyte: 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine
-
Internal Standard: Maleic Anhydride (Certified Reference Material, >99.5% purity)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of generating sharp and symmetrical peaks.
Experimental Workflow Diagram:
Figure 1: Experimental workflow for qNMR purity determination.
Data Acquisition Parameters (Rationale):
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | To ensure maximum signal intensity for all protons, which is crucial for accurate integration. |
| Relaxation Delay (d1) | 5 x T₁ (longest) | A sufficiently long relaxation delay is critical for ensuring that all protons have fully relaxed back to their equilibrium state before the next pulse. This prevents signal saturation and ensures that the integrated areas are directly proportional to the number of protons. The T₁ (spin-lattice relaxation time) of the protons of both the analyte and the internal standard should be determined experimentally. |
| Number of Scans | 16 or higher | To achieve an adequate signal-to-noise ratio (S/N > 150:1) for accurate integration of both the analyte and internal standard signals. |
| Acquisition Time | > 3 seconds | To ensure high digital resolution for accurate integration of sharp signals. |
Data Analysis and Interpretation
Predicted ¹H-NMR Spectrum of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine:
Based on the known chemical shifts of similar benzylpiperazine derivatives and the electronic effects of the difluoroethoxy substituent, the following is a predicted ¹H-NMR spectrum.
Figure 2: Predicted ¹H-NMR spectrum.
Expected Chemical Shifts and Signal Assignments:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Piperazine (4H, positions 2,6) | ~2.7-2.9 | t | 4H | Protons on the carbons adjacent to the unsubstituted nitrogen. |
| Piperazine (4H, positions 3,5) | ~2.4-2.6 | t | 4H | Protons on the carbons adjacent to the substituted nitrogen. |
| Benzyl (-CH₂-) | ~3.5 | s | 2H | The benzylic protons are deshielded by the adjacent aromatic ring and the piperazine nitrogen. |
| Difluoroethoxy (-OCH₂CHF₂) | ~4.3 | t | 2H | Protons on the carbon adjacent to the oxygen are deshielded. |
| Difluoroethoxy (-OCH₂CHF₂) | ~6.3 | tt | 1H | The proton on the carbon with two fluorine atoms is significantly deshielded and shows coupling to both the adjacent protons and the fluorine atoms. |
| Aromatic (H-2, H-4, H-5, H-6) | ~6.9-7.3 | m | 4H | The aromatic protons will appear as a complex multiplet due to the meta-substitution pattern. |
| Maleic Anhydride (Internal Std.) | ~7.1 | s | 2H | The two equivalent olefinic protons of the internal standard will appear as a sharp singlet. |
Purity Calculation:
The purity of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of a well-resolved signal of the analyte.
-
N_analyte: Number of protons corresponding to the integrated analyte signal.
-
I_std: Integral of the signal of the internal standard.
-
N_std: Number of protons corresponding to the integrated internal standard signal.
-
M_analyte: Molar mass of the analyte.
-
M_std: Molar mass of the internal standard.
-
m_analyte: Mass of the analyte.
-
m_std: Mass of the internal standard.
-
P_std: Purity of the internal standard.
Comparative Analysis: qNMR vs. HPLC and Mass Spectrometry
While qNMR is a powerful tool for absolute purity determination, a comprehensive validation often involves orthogonal methods to provide a complete picture of the impurity profile.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Absolute quantification based on the molar ratio to an internal standard. | Separation based on differential partitioning between stationary and mobile phases, with detection (e.g., UV). | Separation of ions based on their mass-to-charge ratio. |
| Quantification | Absolute, primary method.[1] | Relative, requires a reference standard for each impurity for accurate quantification. | Can be quantitative with appropriate standards and calibration. |
| Impurity Identification | Provides detailed structural information for unknown impurities.[4] | Retention time provides limited information; structural elucidation requires hyphenation with MS. | Provides accurate mass and fragmentation patterns for structural elucidation. |
| Sensitivity | Moderate, typically for impurities >0.1%. | High, capable of detecting trace-level impurities (ppm levels). | Very high, excellent for trace analysis. |
| Throughput | Lower, due to longer experiment times for quantitative accuracy. | Higher, with typical run times of 15-30 minutes. | Can be high-throughput, especially with direct infusion techniques. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | More complex, often requiring mobile phase preparation and filtering. | Sample preparation can vary depending on the ionization technique. |
| Cost | High initial instrument cost, lower running costs. | Lower initial instrument cost, higher running costs (solvents, columns). | High initial instrument cost. |
A Synergistic Approach:
For a comprehensive impurity profile of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, a synergistic approach is recommended. qNMR provides an accurate and precise determination of the main component's purity, while a sensitive technique like HPLC-UV is ideal for detecting and quantifying trace impurities. Any unknown impurities detected by HPLC can then be isolated and structurally elucidated using a combination of NMR and high-resolution mass spectrometry (HRMS).
Conclusion: The Authoritative Role of NMR in Purity Validation
For the definitive purity assessment of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, quantitative NMR spectroscopy stands out as an authoritative and self-validating technique. Its ability to provide simultaneous structural confirmation and absolute quantification without the need for a specific reference standard makes it an invaluable tool in the pharmaceutical industry. When used in conjunction with orthogonal methods like HPLC and mass spectrometry, NMR provides a comprehensive and robust understanding of a compound's purity profile, ensuring the quality and safety of the final drug product. This multi-faceted analytical approach, grounded in the principles of scientific rigor and regulatory compliance, is essential for advancing drug development with confidence.
References
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Almac. (n.d.). QNMR – a modern alternative to HPLC. [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for -. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Sources
A Comparative Guide to Validating the Neuropharmacological Effects of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine
This guide provides a comprehensive framework for the synthesis, characterization, and neuropharmacological validation of the novel compound, 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. As a derivative of the well-documented N-benzylpiperazine (BZP) class of psychoactive substances, this compound is hypothesized to interact with key monoaminergic systems in the central nervous system. This document outlines a systematic approach to elucidate its mechanism of action, receptor affinity profile, and behavioral effects, offering a direct comparison with the parent compound, N-benzylpiperazine, and the selective serotonin reuptake inhibitor, fluoxetine.
Introduction: The Scientific Rationale
The N-benzylpiperazine (BZP) scaffold is a well-established pharmacophore known for its stimulant and empathogenic effects, primarily mediated through interactions with dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters and receptors.[1][2][3] BZP itself acts as a non-selective monoamine releaser and reuptake inhibitor, with a more pronounced effect on dopamine.[1][2][4] The introduction of a 3-(2,2-difluoroethoxy) substituent on the benzyl ring of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine presents an intriguing modification. The electron-withdrawing nature of the difluoroethoxy group may alter the electronic properties of the aromatic ring, potentially influencing its binding affinity and selectivity for various monoaminergic targets. This guide proposes a rigorous, multi-tiered validation process to characterize the neuropharmacological profile of this novel compound.
Part 1: Synthesis and Characterization
A crucial first step is the chemical synthesis and purification of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. A plausible synthetic route, adapted from established methods for N-benzylpiperazine synthesis, is outlined below.[5][6]
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine.
Detailed Synthetic Protocol
-
Reaction Setup: In a round-bottom flask, dissolve piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol with warming.
-
Alkylation: To the warmed solution, add 1-(bromomethyl)-3-(2,2-difluoroethoxy)benzene dropwise with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation of Dihydrochloride Salt: After the reaction is complete, cool the mixture and filter to remove the precipitated piperazine dihydrochloride. The filtrate, containing the desired product, is then treated with ethanolic hydrogen chloride to precipitate 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine dihydrochloride.
-
Purification: The dihydrochloride salt is collected, washed, and can be further purified by recrystallization. The free base can be obtained by treating an aqueous solution of the salt with a strong base (e.g., NaOH) followed by extraction with an organic solvent (e.g., chloroform). The final product should be purified by vacuum distillation.
-
Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Part 2: In Vitro Neuropharmacological Profiling
The initial characterization of the neuropharmacological effects of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine will be conducted through a series of in vitro assays to determine its binding affinity and functional activity at key monoaminergic targets.
Receptor Binding Assays
Radioligand binding assays are essential to determine the affinity of the test compound for various receptors and transporters.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293 cells expressing DAT, SERT, NET, D1-D5 receptors, 5-HT1A, 5-HT2A, 5-HT2C receptors).
-
Assay Buffer: Prepare an appropriate assay buffer for each target.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]Spiperone for D2-like receptors, [³H]8-OH-DPAT for 5-HT1A receptors) and increasing concentrations of the test compound (1-(3-(2,2-Difluoroethoxy)benzyl)piperazine), the comparator compounds (BZP, fluoxetine), or a known reference compound.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
Functional Assays
Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity, and to assess its effect on neurotransmitter uptake.
Experimental Protocol: Neurotransmitter Uptake Assay
-
Cell Culture: Culture cells stably expressing the human dopamine, serotonin, or norepinephrine transporter (DAT, SERT, or NET).
-
Assay Setup: Plate the cells in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound, comparator compounds, or a reference inhibitor.
-
Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well and incubate for a short period.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer and then lyse the cells.
-
Scintillation Counting: Measure the amount of radiolabeled neurotransmitter taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.
Comparative Data Summary (Hypothetical)
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| N-Benzylpiperazine (BZP) | ~100-200 | ~500-1000 | ~200-400 | >1000 | >1000 | >1000 |
| Fluoxetine | >1000 | ~1-5 | ~100-200 | >1000 | >1000 | >1000 |
Part 3: In Vivo Behavioral Pharmacology
Based on the in vitro profile, a series of in vivo behavioral assays in rodent models will be conducted to assess the compound's effects on locomotor activity, anxiety, and its potential for abuse.
Locomotor Activity
This assay assesses the stimulant or sedative effects of the compound.
Experimental Protocol: Open Field Test
-
Animal Acclimation: Acclimate male mice or rats to the testing room for at least 60 minutes.
-
Drug Administration: Administer various doses of 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine, BZP, fluoxetine, or vehicle control via intraperitoneal (i.p.) injection.
-
Testing: Place the animals individually into an open field arena and record their locomotor activity (distance traveled, rearing, etc.) for a specified period (e.g., 60 minutes) using an automated tracking system.
-
Data Analysis: Analyze the locomotor activity data to determine dose-dependent effects on horizontal and vertical activity.
Anxiety-Related Behavior
The elevated plus-maze is a standard test to evaluate anxiolytic or anxiogenic effects.
Experimental Protocol: Elevated Plus-Maze
-
Animal Acclimation and Drug Administration: As described for the open field test.
-
Testing: Place the animal in the center of an elevated plus-maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Recording and Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
Abuse Potential
The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug.
Experimental Protocol: Conditioned Place Preference
-
Apparatus: Use a two-chamber CPP apparatus with distinct visual and tactile cues in each chamber.
-
Pre-conditioning (Baseline): On day 1, allow the animals to freely explore both chambers for 15 minutes to determine any initial preference.
-
Conditioning: Over the next 6-8 days, administer the test compound or vehicle on alternating days and confine the animal to one of the chambers (e.g., drug-paired with the initially non-preferred chamber, vehicle-paired with the preferred chamber).
-
Post-conditioning (Test): On the test day, allow the drug-free animals to freely explore both chambers for 15 minutes.
-
Data Analysis: An increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a rewarding effect and abuse potential.
In Vivo Experimental Workflow
Caption: Workflow for in vivo behavioral pharmacology studies.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the validation of the neuropharmacological effects of the novel compound 1-(3-(2,2-Difluoroethoxy)benzyl)piperazine. The proposed experiments will elucidate its receptor binding profile, functional activity, and in vivo behavioral effects, allowing for a thorough comparison with N-benzylpiperazine and fluoxetine. The data generated from these studies will be crucial in understanding the structure-activity relationships of substituted benzylpiperazines and will provide valuable insights into the potential therapeutic or abuse liability of this new chemical entity. Further investigations could explore its effects on other neurotransmitter systems, its metabolic profile, and its potential for neurotoxicity.
References
- Arbo, M. D., et al. (2012). N-benzylpiperazine (BZP), also known as A2, Legal X, Legal E, or Herbal Highs, is a model compound from the group of new psychoactive compounds. [Source not fully available in search results]
-
Baumann, M. H., et al. (2005). BZP, TFMPP and m-CPP fully substituted in S(+)-MDMA-trained animals, but did not elicit significant drug lever responding in mice trained to discriminate R(−)-MDMA. Neuropharmacology. [Link]
- Bye, C., et al. (1973). Studies carried out by the scientific team of Campbell et al. (1973) and Bye et al. (1973) have shown that the effects of BZP referred to as “positive” are tenfold weaker than the effects obtained after the administration of d-amphetamine. [Source not fully available in search results]
- Campbell, H., et al. (1973). Experiments in animals suggest that BZP has direct and indirect sympathomimetic activities, stimulates the release and inhibits reuptake of dopamine (DA), serotonin (5-HT), and noradrenaline (NA). [Source not fully available in search results]
- Europol–EMCDDA. (2007). BZP is often combined with other piperazine derivatives: 1-(3-trifluoromethylphenyl) piperazine (TFMPP), 1-(3-chlorophenyl) piperazine (mCPP), and additives such as caffeine, guarana, or black pepper. [Source not fully available in search results]
-
Fantegrossi, W. E., et al. (2005). Investigations into the discriminative stimulus effects of BZP further illustrate its stimulant-like properties as it substitutes fully for amphetamine and cocaine in rhesus monkeys. Drug and Alcohol Dependence, 77(2), 161-168. [Link]
- Gee, P., et al. (2005). The commercially available formulations of this substance advertised as a safe alternative to illegal drugs have very different trade names such as Benny, Flying Angel, PEP, Twisted, Jax, Nemesis, and Red Eye Frog. [Source not fully available in search results]
- Gee, P., et al. (2008). The seizures observed in neurologically healthy patients which are a symptom of transient cerebral dysfunction as a result of the adverse effects of BZP may indicate the neurodegenerative properties of this xenobiotic. [Source not fully available in search results]
-
Schep, L. J., et al. (2011). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicology and Teratology, 33(4), 463-469. [Link]
- Sheridan, J., et al. (2007). Average doses of BZP are estimated to be 50–200 mg. [Source not fully available in search results]
- Simmler, L. D., et al. (2014). BZP exerts its stimulant effects by promoting dopamine release and norepinephrine and serotonin uptake inhibition. [Source not fully available in search results]
- Wilkins, C., et al. (2008). ...but there are known reports where a single dose was as high as 2000 mg. [Source not fully available in search results]
-
Yarosh, D. B., et al. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 88(1), 18-27. [Link]
-
Cymerman Craig, J., & Rogers, M. A. T. (1951). 1-Benzylpiperazine. Organic Syntheses, 31, 14. [Link]
-
Rhodium Chemistry Archives. Synthesis of 1-Benzylpiperazine (BzP/A2). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. designer-drug.com [designer-drug.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
